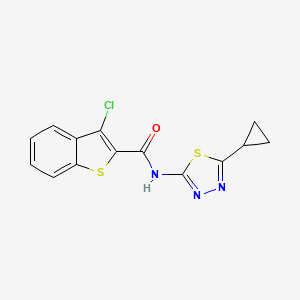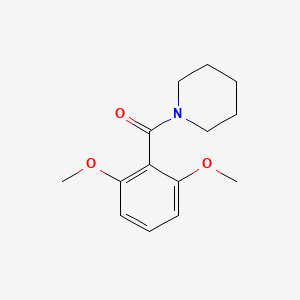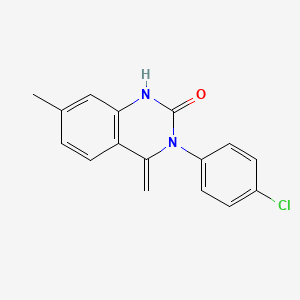
(4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol is a chemical compound that belongs to the class of opioids. It has been widely studied for its potential as a painkiller and its mechanism of action in the human body.
Mechanism of Action
The mechanism of action of (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol involves binding to the mu-opioid receptor in the central nervous system. This results in the inhibition of the release of neurotransmitters such as substance P, which are involved in the transmission of pain signals. The binding of (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol to the mu-opioid receptor also results in the activation of the reward pathway, which can lead to addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol include pain relief, sedation, respiratory depression, and constipation. It also has the potential to cause addiction and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
The advantages of using (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol in lab experiments include its high potency and longer duration of action compared to morphine. However, its potential for addiction and withdrawal symptoms make it a challenging compound to work with in lab experiments.
Future Directions
There are several future directions for the research of (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol. One direction is the development of new analogs with improved potency and reduced potential for addiction and withdrawal symptoms. Another direction is the investigation of the potential of (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol to treat other conditions such as anxiety and depression. Additionally, the development of new delivery methods for (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol could improve its efficacy and reduce its potential for side effects.
Synthesis Methods
The synthesis method of (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol involves several steps. The first step is the protection of the amine group with a benzyl group. The second step is the reaction of the protected amine with N-methylglycine to form the amide. The third step is the reduction of the ketone group to form the alcohol. The final step is the deprotection of the benzyl group to obtain (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol.
Scientific Research Applications
(4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol has been extensively studied for its potential as a painkiller. It has been shown to have a higher potency and longer duration of action compared to morphine. It has also been studied for its potential to treat opioid addiction and withdrawal symptoms. Additionally, (4S)-1-(N-benzyl-N-methylglycyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol has been investigated for its potential as an antidepressant and anxiolytic.
properties
IUPAC Name |
2-[benzyl(methyl)amino]-1-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-18(2)14-21(11-10-19(18,23)15-24-4)17(22)13-20(3)12-16-8-6-5-7-9-16/h5-9,23H,10-15H2,1-4H3/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYRTUHHRMJDRJ-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(COC)O)C(=O)CN(C)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]1(COC)O)C(=O)CN(C)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl(methyl)amino]-1-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene](/img/structure/B5689829.png)


![2-{[(4-benzyl-1-piperazinyl)imino]methyl}-6-ethoxyphenol](/img/structure/B5689865.png)
![N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine](/img/structure/B5689870.png)


![(4,5-dimethoxy-2-nitrobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5689904.png)


![1-(1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5689925.png)

![2'-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5689934.png)
![1-{2-[2-(3-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5689942.png)